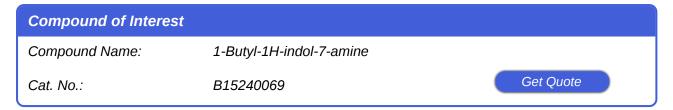


Application Notes and Protocols for 1-Butyl-1Hindol-7-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1H-indol-7-amine is a synthetic organic compound belonging to the indole family. Indole derivatives are a significant class of heterocyclic compounds that are prevalent in numerous natural and synthetic molecules with a wide range of pharmacological activities. They have been identified as privileged scaffolds in drug discovery, exhibiting activities such as kinase inhibition, antimicrobial, and anticancer effects. Given the therapeutic potential of indole-based compounds, robust in vitro assays are crucial for the characterization of new derivatives like **1-Butyl-1H-indol-7-amine**.

This document provides a detailed in vitro assay protocol for evaluating the potential inhibitory activity of **1-Butyl-1H-indol-7-amine** against Pim-1 kinase, a serine/threonine kinase that is a known target for various indole derivatives and is implicated in oncology.

Data Presentation

The inhibitory activity of **1-Butyl-1H-indol-7-amine** against Pim-1 kinase can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for the test compound and a known Pim-1 inhibitor, Staurosporine, as a positive control.



Compound	Target Kinase	IC50 (nM)
1-Butyl-1H-indol-7-amine	Pim-1	150
Staurosporine (Control)	Pim-1	25

Experimental Protocols In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is designed to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]

Materials:

- 1-Butyl-1H-indol-7-amine
- Recombinant human Pim-1 kinase
- Pim-1 kinase substrate (e.g., a specific peptide)
- ATP (Adenosine triphosphate)
- Staurosporine (positive control)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- PIM1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[1]
- 384-well white assay plates
- Luminometer

Procedure:



· Compound Preparation:

- Prepare a stock solution of 1-Butyl-1H-indol-7-amine in 100% DMSO.
- Create a serial dilution of the compound in PIM1 Kinase Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

Assay Setup:

- In a 384-well plate, add 1 μl of the diluted compound or 5% DMSO for the control wells.
- Add 2 μl of Pim-1 enzyme solution to each well.
- \circ Add 2 μ I of the substrate/ATP mixture to initiate the kinase reaction.

Incubation:

Incubate the plate at room temperature for 60 minutes.[1]

ADP Detection:

- Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[1]

Signal Generation:

- Add 10 μl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30 minutes.[1]

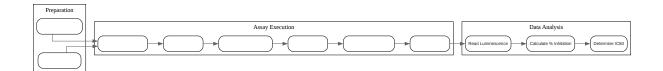
Data Acquisition:

- Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:



- The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations Experimental Workflow

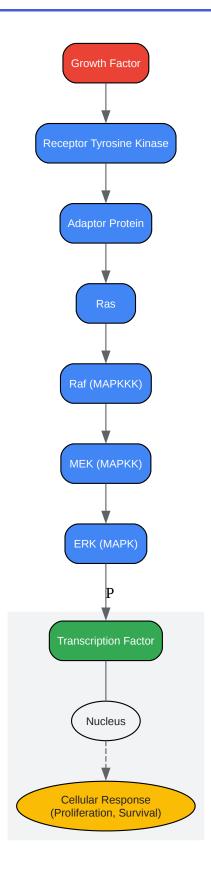


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Caption: Workflow for the in vitro Pim-1 kinase inhibition assay.

Generic Kinase Signaling Pathway





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Caption: A simplified diagram of a generic MAP kinase signaling pathway.



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References

- 1. promega.com [promega.com]
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